Tebipenem pivoxil hydrobromide
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Overview
Description
Tebipenem pivoxil hydrobromide: is an orally bioavailable prodrug of tebipenem, a carbapenem antibiotic. It belongs to the β-lactam class of antibiotics and is used to treat infections caused by multidrug-resistant Gram-negative pathogens, including those producing extended-spectrum β-lactamases . This compound is particularly notable for its effectiveness against uropathogenic Enterobacterales .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tebipenem pivoxil hydrobromide involves the esterification of tebipenem with pivaloyloxymethyl (pivoxil) to enhance its oral bioavailability . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Tebipenem pivoxil hydrobromide undergoes hydrolysis in the body to release the active compound tebipenem . This hydrolysis reaction is facilitated by enzymes in the plasma and enterocytes.
Common Reagents and Conditions: The hydrolysis reaction requires the presence of water and specific enzymes that catalyze the breakdown of the ester bond .
Major Products Formed: The primary product formed from the hydrolysis of this compound is tebipenem, which is the active antibiotic agent .
Scientific Research Applications
Chemistry: In chemistry, tebipenem pivoxil hydrobromide is studied for its unique esterification process and its ability to enhance the bioavailability of tebipenem .
Biology: In biological research, this compound is used to study the mechanisms of antibiotic resistance and the efficacy of carbapenem antibiotics against resistant bacterial strains .
Medicine: In medicine, this compound is used to treat complicated urinary tract infections and other infections caused by multidrug-resistant bacteria . It is particularly valuable in treating infections where intravenous administration of antibiotics is not feasible.
Industry: In the pharmaceutical industry, this compound is developed and marketed as an oral antibiotic, providing an alternative to intravenous antibiotics for outpatient treatment .
Mechanism of Action
Tebipenem pivoxil hydrobromide is a prodrug that is hydrolyzed in the body to release tebipenem . Tebipenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the lysis and death of the bacterial cell.
Comparison with Similar Compounds
Imipenem: Another carbapenem antibiotic used to treat severe bacterial infections.
Meropenem: A carbapenem antibiotic with a broad spectrum of activity against Gram-negative and Gram-positive bacteria.
Ertapenem: A carbapenem antibiotic used for the treatment of various infections, including intra-abdominal and skin infections.
Uniqueness: Tebipenem pivoxil hydrobromide is unique among carbapenems due to its oral bioavailability, which allows for outpatient treatment of serious infections that would otherwise require intravenous antibiotics . This makes it a valuable option for patients who need effective treatment without hospitalization.
Properties
CAS No. |
1381788-20-0 |
---|---|
Molecular Formula |
C22H32BrN3O6S2 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C22H31N3O6S2.BrH/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21;/h11-15,26H,6-10H2,1-5H3;1H/t11-,12-,14-,15-;/m1./s1 |
InChI Key |
MMWWBQNLJKFAIN-HXLQFWNVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O.Br |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O.Br |
Origin of Product |
United States |
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